molecular formula C21H44O B1329732 11-Heneicosanol CAS No. 3381-26-8

11-Heneicosanol

Cat. No.: B1329732
CAS No.: 3381-26-8
M. Wt: 312.6 g/mol
InChI Key: BCNCKKYOXRHQGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Heneicosanol can be synthesized through the Grignard reaction, where 1-bromodecane reacts with undecanal in the presence of magnesium to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as plant waxes. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 11-Heneicosanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that 11-Heneicosanol may exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that treatment with this compound led to increased apoptotic characteristics in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .
    • Case Study : In a controlled experiment, MCF-7 cells treated with this compound showed significant reductions in cell viability compared to untreated controls. The study highlighted the compound's ability to disrupt cellular proliferation pathways, making it a candidate for further investigation in cancer therapy.
  • Antimicrobial Properties
    • Application : this compound has shown antimicrobial activity against various pathogens. Its long-chain structure is believed to enhance its interaction with microbial membranes, leading to cell lysis.
    • Research Findings : A study reported that extracts containing this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibacterial agents .

Biochemical Applications

  • Cell Membrane Studies
    • Role in Membrane Dynamics : Due to its amphiphilic nature, this compound can be utilized in studies focusing on membrane fluidity and permeability. It serves as a model compound for understanding lipid bilayer interactions.
    • Experimental Insights : Researchers have employed this compound in membrane model systems to investigate how long-chain alcohols affect membrane stability and protein interactions.
  • Biodegradation Studies
    • Environmental Impact : Studies have assessed the biodegradability of long-chain fatty alcohols like this compound in aquatic environments. Its low water solubility suggests a slow degradation rate but also indicates potential for bioaccumulation.
    • Findings : Research indicates that microbial communities can adapt to utilize this compound as a carbon source, highlighting its role in bioremediation processes .

Material Science Applications

  • Surfactants and Emulsifiers
    • Industrial Use : this compound is investigated as a potential surfactant due to its ability to lower surface tension between immiscible liquids. This property is valuable in formulations for cosmetics and pharmaceuticals.
    • Performance Metrics : Comparative studies show that formulations containing this compound perform well against traditional surfactants regarding stability and emulsification efficiency.
  • Polymer Science
    • Incorporation into Polymers : The compound's hydrophobic characteristics make it suitable for enhancing the properties of polymer matrices. It can improve flexibility and thermal stability when incorporated into polymer blends.
    • Research Outcomes : Experimental data reveal that polymers modified with this compound exhibit improved mechanical properties compared to unmodified counterparts.

Summary Table of Applications

Application AreaSpecific UseKey Findings/Outcomes
PharmacologyAnticancer agentInduces apoptosis in cancer cells
Antimicrobial agentEffective against Staphylococcus aureus
BiochemistryMembrane dynamicsInfluences membrane fluidity
Biodegradation studiesMicrobial adaptation observed
Material ScienceSurfactantsLowers surface tension effectively
Polymer modificationEnhances mechanical properties

Mechanism of Action

The mechanism of action of 11-Heneicosanol involves its interaction with cell membranes, where it integrates into the lipid bilayer and affects membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function . Additionally, it may exert lipid-lowering effects by modulating the activity of enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Uniqueness: 11-Heneicosanol is unique due to its specific position of the hydroxyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Biological Activity

11-Heneicosanol, a long-chain fatty alcohol with the molecular formula C21H44O, has garnered attention for its diverse biological activities. This compound is primarily isolated from natural sources, such as plants in the Senecio genus. Research has demonstrated its antimicrobial, antifungal, and potential therapeutic properties, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic carbon chain with a hydroxyl group (-OH) at the 11th carbon. This unique structure contributes to its biological activity by influencing its interaction with cellular membranes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Notably, a study published in The Pharmaceutical and Chemical Journal found that this compound exhibited significant antimicrobial activity against various microorganisms, including:

  • Gram-positive bacteria : Staphylococcus aureus (MIC = 250 µg/ml)
  • Gram-negative bacteria : Pseudomonas aeruginosa (MIC = 250 µg/ml)
  • Fungi : Candida albicans and Candida krusei (MIC = 250 µg/ml)

The study also reported that the compound effectively inhibited the germination of Botrytis cinerea, a phytopathogenic fungus, with an IC50 value of 80 µg/ml .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/ml
Pseudomonas aeruginosa250 µg/ml
Candida albicans250 µg/ml
Candida krusei250 µg/ml
Botrytis cinerea (IC50)80 µg/ml

The antimicrobial efficacy of this compound is attributed to its ability to disrupt cellular membranes. The presence of a polar hydroxyl group may enhance its interaction with lipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism is particularly relevant in the context of antibiotic resistance, as compounds that target membrane integrity may provide alternative therapeutic avenues .

Case Studies

  • Isolation from Senecio coluhuapiensis : In a study focusing on Senecio coluhuapiensis, researchers isolated this compound and assessed its biological activity. The results indicated that this compound not only showed significant antimicrobial properties but also had potential applications in agricultural settings as a natural fungicide .
  • Comparative Analysis with Other Fatty Alcohols : A comparative study highlighted that while other fatty alcohols exhibited varying degrees of antimicrobial activity, this compound consistently demonstrated higher efficacy against both bacterial and fungal strains. This positions it as a promising candidate for further development in pharmaceutical formulations .

Additional Biological Activities

Beyond its antimicrobial properties, preliminary research suggests that this compound may possess antioxidant and anti-inflammatory activities. These effects are hypothesized to be linked to its ability to scavenge free radicals and modulate inflammatory pathways, although more extensive studies are required to substantiate these claims .

Properties

IUPAC Name

henicosan-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNCKKYOXRHQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187470
Record name Henicosan-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3381-26-8
Record name 11-Heneicosanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3381-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Henicosan-11-ol
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Record name 11-Heneicosanol
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Record name Henicosan-11-ol
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Record name Henicosan-11-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Could incorporating 11-Heneicosanol into the lipid component of these prodrug nanoassemblies influence their stability and drug release properties?

A1: [] The research demonstrates that modifying the aliphatic chain structure in nanoassemblies significantly impacts their stability and drug release profiles. [] While the study focuses on branched chains, incorporating a linear alcohol like this compound could offer different self-assembly properties and interactions within the nanoassembly. This could potentially affect the drug release rate and overall stability of the system. Further investigation is needed to determine the specific impact of this compound on these parameters.

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